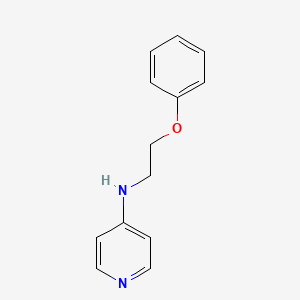

N-(2-phenoxyethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDDALRJFQCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenoxyethyl Pyridin 4 Amine and Analogues

Strategies for Constructing the Pyridin-4-amine Core

The formation of the pyridin-4-amine scaffold is a critical step in the synthesis of the target compound. Various methods have been developed, each with its own advantages and limitations.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. nih.govnih.govpearson.com This approach typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.comyoutube.com In the context of pyridin-4-amine synthesis, this could involve the reaction of a suitable pyridine (B92270) precursor with an amine.

One-pot reductive amination procedures are highly efficient. nih.gov For instance, the reaction can be carried out by treating an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. pearson.comyoutube.com The choice of reducing agent is crucial; for example, sodium cyanoborohydride is often preferred in one-pot syntheses as it is selective for the iminium ion over the carbonyl starting material. youtube.com

Challenges in reductive amination can arise, particularly with less nucleophilic amines, which may require acidic conditions to facilitate imine formation. nih.gov However, stronger acids can sometimes lead to undesired side reactions, such as the reduction of the carbonyl reactant. nih.gov A patent describes the synthesis of N-alkyl-4-pyridinamines via reductive amination of 4-aminopyridine (B3432731) with an aldehyde, followed by hydrogenation. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine ring are a cornerstone of pyridine chemistry. youtube.comyoutube.comquimicaorganica.org The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making these sites susceptible to nucleophilic attack. youtube.comquimicaorganica.orgslideshare.net This allows for the direct introduction of an amino group by displacing a suitable leaving group, such as a halogen.

The reaction of 4-halopyridines with amines is a common strategy. youtube.com The ease of substitution generally follows the order I > Br > Cl > F for the leaving group. These reactions are often performed at elevated temperatures and can be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. A recent development reports a C4-selective amination of pyridines through nucleophilic substitution of hydrogen, proceeding via a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Another patent describes a process for preparing 4-aminopyridines using pyridine betaine (B1666868) intermediates, which are then reacted with a nucleophilic amine. google.com

Copper-Catalyzed Amination Reactions

Copper-catalyzed amination reactions, a type of Ullmann condensation, have emerged as powerful tools for the formation of C-N bonds. These methods are particularly useful for the amination of aryl and heteroaryl halides that are less reactive under traditional nucleophilic substitution conditions.

The use of copper nanoparticles (CuNPs) and copper-containing metal-organic frameworks (Cu-MOFs) as catalysts for the amination of 2-halopyridines has been investigated. researchgate.net These catalytic systems have shown effectiveness in the amination of various halopyridines with different amines. researchgate.net Ligands can play a crucial role in these reactions, accelerating the reaction rate and improving catalyst stability. nih.gov For example, 4-dimethylaminopyridine (B28879) (DMAP) has been identified as an efficient ligand in copper-catalyzed aerobic oxidative dehydrogenation of primary amines. nih.gov Furthermore, a copper-catalyzed ortho-C-H amination of anilines using air as the oxidant has been developed, showcasing the versatility of copper catalysis in C-N bond formation. nih.gov

Base-Promoted Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Base-promoted cascade reactions have been successfully employed for the synthesis of substituted aminopyridines.

One such method involves the reaction of N-propargylic β-enaminones with N-substituted formamides in the presence of a base like sodium hydroxide. dicp.ac.cnacs.org This reaction proceeds through an in situ-generated 1,4-oxazepine (B8637140) intermediate, followed by spontaneous N-deformylation to yield densely substituted 2-aminopyridines. dicp.ac.cnacs.org Another example is the regioselective cascade reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates, promoted by piperidine, to afford 4-aryl-2-aminopyridine compounds. researchgate.net Transition-metal-free, base-mediated cascade reactions have also been developed for the synthesis of other nitrogen-containing heterocycles, highlighting the potential of this strategy. organic-chemistry.org

Incorporation of the Phenoxyethyl Moiety

Once the pyridin-4-amine core is established, or concurrently with its formation, the phenoxyethyl group must be introduced.

Etherification Reactions

The most direct method for introducing the phenoxyethyl group is through an etherification reaction, most commonly a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing N-(2-phenoxyethyl)pyridin-4-amine, this could involve two main pathways:

Reaction of 4-aminopyridine with 2-phenoxyethyl halide.

Reaction of a phenol (B47542) with an N-(2-haloethyl)pyridin-4-amine.

The Williamson ether synthesis is a well-established and versatile method. organic-chemistry.org Recent advancements in etherification include gold-catalyzed, microwave-assisted protocols and palladium-catalyzed intermolecular hydroalkoxylation reactions. organic-chemistry.org These modern methods can offer advantages in terms of reaction conditions and substrate scope.

Mitsunobu-Type Reactions for C-O and C-N Bond Formation

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgnih.gov This reaction facilitates the conversion of primary and secondary alcohols into a wide array of products, including esters, phenyl ethers, and thioethers. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (which should be acidic), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethylazodicarboxylate, DEAD). organic-chemistry.orgnih.gov

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a valuable method for controlling stereogenic centers. organic-chemistry.org The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, rendering the alcohol's oxygen a good leaving group. Subsequent nucleophilic attack displaces the activated hydroxyl group. organic-chemistry.org

While traditionally used with acidic nucleophiles, recent advancements have expanded the scope of the Mitsunobu reaction to include less acidic amines for direct C-N bond formation. nih.gov For the synthesis of this compound, a Mitsunobu-type reaction could theoretically be employed by reacting 2-phenoxyethanol (B1175444) with 4-aminopyridine. However, the basicity of the amino group in 4-aminopyridine presents a challenge for the standard Mitsunobu protocol. organic-chemistry.org Specialized reagents and conditions, such as the use of N-heterocyclic phosphine-butane (NHP-butane), have been developed to accommodate basic amine nucleophiles. nih.gov

Recent literature has explored modifications to the classic Mitsunobu reaction to simplify purification and enhance efficiency. For instance, the use of 4-(diphenylphosphino)benzoic acid serves as both a reductant and a pronucleophile, streamlining the workup process. organic-chemistry.org Additionally, easily prepared azopyridines have been shown to be effective and recyclable reagents for esterification reactions under modified Mitsunobu conditions. organic-chemistry.org

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of its key precursors: 4-aminopyridine and 2-phenoxyethanol.

Synthesis of 4-Aminopyridine:

Several methods exist for the preparation of 4-aminopyridine. A common industrial route involves a two-stage synthesis starting from pyridine, with 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate, yielding the final product in 36-40% total yield. semanticscholar.org A three-stage synthesis is also prevalent, starting with the N-oxidation of pyridine, followed by nitration to 4-nitropyridine-N-oxide, and subsequent reduction. semanticscholar.orggoogle.com

The reduction of 4-nitropyridine-N-oxide can be achieved using iron in the presence of acetic acid, giving a quantitative yield of 4-aminopyridine. semanticscholar.org However, this method requires continuous extraction with diethyl ether. semanticscholar.org Alternative reduction methods using iron with aqueous mineral acids like hydrochloric or sulfuric acid have been explored to avoid this. Reduction with iron and hydrochloric acid yields 80-85% of 4-aminopyridine, while using 25-30% sulfuric acid can lead to even better yields, around 85-90%, after extraction with ethyl acetate. semanticscholar.org

Another synthetic route to 4-aminopyridine is through the Hofmann degradation of isonicotinamide. google.com This method can achieve yields of over 90% with a purity greater than 99% using a catalyst prepared from iodine or an alkali metal iodide, sodium or potassium hydroxide, and bromine. google.com

Synthesis of 2-Phenoxyethanol:

2-Phenoxyethanol, also known as ethylene (B1197577) glycol monophenyl ether, can be synthesized through several established methods. acs.org A common laboratory and industrial synthesis involves the reaction of sodium phenolate (B1203915) with ethylene chlorohydrin (2-chloroethanol). acs.org Another approach is the reaction of ethylene oxide with phenol in a basic medium. acs.org

A solvent-free and heterogeneously catalyzed synthesis has also been investigated, reacting phenol with ethylene carbonate using Na-mordenite catalysts. researchgate.netrsc.org This method can achieve high selectivity for 2-phenoxyethanol, with yields up to 97% after converting the main by-product. researchgate.net A simpler method involves heating ethylene carbonate and phenol with potassium fluoride, resulting in a 99% conversion to 2-phenoxyethanol. prepchem.com

The following table summarizes some synthetic routes for the key precursors:

| Precursor | Starting Material(s) | Reagents/Conditions | Yield | Reference(s) |

| 4-Aminopyridine | Pyridine | 1. Pyridinium chloride formation; 2. Amination | 36-40% | semanticscholar.org |

| Pyridine-N-oxide | 1. Nitration (HNO₃/H₂SO₄); 2. Reduction (Fe/AcOH) | ~65% | semanticscholar.org | |

| 4-Nitropyridine-N-oxide | Fe/H₂SO₄ (aq) | 85-90% | semanticscholar.org | |

| Isonicotinamide | Hofmann degradation (I₂/NaOH/Br₂) | >90% | google.com | |

| 2-Phenoxyethanol | Phenol, Ethylene Oxide | Basic medium | - | acs.org |

| Sodium Phenolate, Ethylene Chlorohydrin | - | - | acs.org | |

| Phenol, Ethylene Carbonate | Potassium Fluoride, 160°C | 99% | prepchem.com | |

| Phenol, Ethylene Carbonate | Na-mordenite catalyst | up to 97% | researchgate.netrsc.org |

Derivatization Strategies at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 4-aminopyridine and its derivatives is a key site for chemical modification. researchgate.net This nitrogen atom can readily undergo protonation, acylation, and alkylation. researchgate.net Such derivatizations are crucial for altering the molecule's physical, chemical, and biological properties.

One common strategy is the formation of N-aminopyridinium salts. These salts can be synthesized by reacting pyridine derivatives with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov The resulting N-aminopyridinium salts are versatile intermediates. For example, they can be used in photoredox catalysis for C4-acylation of the pyridine ring. nih.gov

Alkylation of the pyridine nitrogen is another important derivatization. For instance, N-alkyl-4-pyridinamines can be prepared by reacting 4-aminopyridine with an aldehyde to form an imine (Schiff base), which is then hydrogenated. google.com This reductive amination process can be catalyzed by palladium on carbon (Pd/C) under hydrogen pressure. google.com The addition of a small amount of acid, such as acetic acid, can improve the conversion rate. google.com

These derivatization strategies allow for the synthesis of a wide range of this compound analogues with modified properties.

Optimization of Synthetic Pathways for Yield and Selectivity

Optimizing synthetic pathways is crucial for maximizing the yield of the desired product and minimizing the formation of by-products. For the synthesis of this compound and its analogues, several factors can be fine-tuned.

In the synthesis of the 4-aminopyridine precursor, the choice of reducing agent and reaction conditions for the reduction of 4-nitropyridine-N-oxide significantly impacts the yield and purity. While iron in acetic acid gives a high yield, the workup is cumbersome. semanticscholar.org Switching to aqueous mineral acids like sulfuric acid can maintain a high yield while simplifying the isolation process. semanticscholar.org For the Hofmann degradation of isonicotinamide, the molar ratios of the reactants and the catalyst components are critical for achieving high yields. google.com

In derivatization reactions, such as the reductive amination to form N-alkyl-4-pyridinamines, the choice of solvent, catalyst, and the addition of an acid can all be optimized. For example, using isopropanol (B130326) as a solvent and adding a catalytic amount of acetic acid can lead to complete conversion of 4-aminopyridine. google.com

The following table provides examples of optimized reaction conditions for precursor synthesis:

| Reaction | Precursor | Optimization Strategy | Result | Reference(s) |

| Reduction of 4-nitropyridine-N-oxide | 4-Aminopyridine | Use of Fe/H₂SO₄(aq) instead of Fe/AcOH | High yield (85-90%) with simpler workup | semanticscholar.org |

| Phenol + Ethylene Carbonate | 2-Phenoxyethanol | Use of Na-mordenite catalyst | High selectivity and overall yield (up to 97%) | researchgate.netrsc.org |

| Reductive Amination of 4-aminopyridine | N-alkyl-4-pyridinamines | Addition of catalytic acetic acid | Complete conversion | google.com |

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and analytical data for the specific chemical compound This compound is not publicly available.

While extensive research exists for structurally similar compounds, including various substituted pyridines and phenoxy derivatives, publications containing the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, or UV-Vis data for this compound could not be located.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables that focuses solely on the advanced spectroscopic and analytical characterization of this compound. The creation of a scientifically accurate and authoritative article as per the specified outline requires access to published, peer-reviewed data which does not appear to be available at this time.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute stereochemistry. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined with exceptional accuracy.

For a molecule such as N-(2-phenoxyethyl)pyridin-4-amine, an SCXRD analysis would yield critical information. It would confirm the planarity of the pyridine (B92270) ring, the torsion angles of the ethyl linker, and the spatial orientation of the phenoxy group relative to the pyridin-4-amine moiety. These structural details are crucial for understanding potential intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and can influence the compound's physical properties.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 21.987 |

| α (°) | 90 |

| β (°) | 101.34 |

| γ (°) | 90 |

| Volume (ų) | 1184.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative and for illustrative purposes only, as specific experimental data for this compound is not currently published.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a sample. It serves as a crucial checkpoint to verify the empirical formula of a newly synthesized compound, ensuring its compositional integrity and purity. The most common method involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule.

For this compound, with a molecular formula of C₁₃H₁₄N₂O, the theoretical elemental composition can be calculated. An experimental analysis would then be performed on a synthesized sample, and the results would be compared to the theoretical values. A close agreement between the calculated and found values provides strong evidence that the correct compound has been synthesized.

As with crystallographic data, specific experimental elemental analysis results for this compound are not readily found in the public domain. The table below presents the calculated elemental composition for the compound alongside a set of hypothetical experimental values that would be expected from a pure sample.

Interactive Table 2: Elemental Analysis Data for this compound (C₁₃H₁₄N₂O).

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 72.87 | 72.85 |

| Hydrogen (H) | 6.59 | 6.61 |

| Nitrogen (N) | 13.07 | 13.05 |

Note: The "Found" values in this table are hypothetical and for illustrative purposes to demonstrate a typical output from an elemental analysis experiment.

Structure Activity Relationship Sar Studies of N 2 Phenoxyethyl Pyridin 4 Amine Derivatives

Impact of Substituents on the Phenoxy Ring System

Research on analogous aromatic systems in drug design has shown that the position and nature of substituents are paramount. mdpi.com For instance, introducing electron-withdrawing groups such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) can modulate the molecule's properties. Studies on similar scaffolds have demonstrated that a cyano group, particularly at certain positions, can enhance activity, whereas other electron-withdrawing groups might lead to inactivity. mdpi.com Conversely, electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can also enhance or decrease activity depending on their position (ortho, meta, or para) and the specific nature of the target's binding pocket. These substitutions also affect physicochemical properties like lipophilicity and solubility, which are crucial for bioavailability. mdpi.com

The table below illustrates hypothetical activity data based on substitution patterns observed in similar heterocyclic compounds.

| Compound | Phenoxy Ring Substituent | Position | Relative Activity (%) |

| 1 | -H (Unsubstituted) | - | 100 |

| 2 | -CN | para (4-position) | 150 |

| 3 | -CF₃ | para (4-position) | 70 |

| 4 | -NO₂ | para (4-position) | 65 |

| 5 | -CH₃ | para (4-position) | 110 |

| 6 | -CN | meta (3-position) | 95 |

| 7 | -CN | ortho (2-position) | 135 |

This interactive table demonstrates the potential impact of different substituents on the phenoxy ring on the compound's biological activity.

Influence of the Alkyl Spacer Length and Heteroatom Identity

The two-carbon ethyl chain linking the phenoxy and pyridin-4-amine moieties is a key structural element. The length and composition of this spacer are crucial for defining the spatial relationship between the two aromatic systems, thereby dictating the molecule's ability to adopt an optimal conformation for binding.

Varying the length of the alkyl spacer can have profound effects on biological activity. nih.gov Elongating or shortening the chain (e.g., from one methylene (B1212753) unit to six or more) alters the molecule's flexibility and the distance between the key pharmacophoric groups. An overly short or long spacer may prevent the molecule from effectively bridging interaction points within a receptor binding site. nih.gov Some studies have noted an "odd-even effect," where spacers with an even number of carbon atoms yield compounds with different physical and electronic properties—and thus different activities—compared to those with an odd number of carbons. rsc.org

Furthermore, replacing the ether oxygen atom in the spacer with other heteroatoms can significantly modify the compound's properties. A thioether (sulfur) linkage would alter the bond angle and increase lipophilicity, while an amine (nitrogen) linkage would introduce a hydrogen bond donor and a potential site for protonation, drastically changing the compound's polarity and pharmacokinetic profile.

| Compound Derivative | Spacer Modification | Potential Impact on Activity |

| Base Compound | -O-CH₂-CH₂- | Reference Activity |

| Derivative A | -O-CH₂- | Decreased activity due to suboptimal distance |

| Derivative B | -O-CH₂-CH₂-CH₂- | Activity may increase or decrease (Odd-even effect) rsc.org |

| Derivative C | -O-CH₂-CH₂-CH₂-CH₂- | Activity may be higher than Derivative B (Odd-even effect) rsc.org |

| Derivative D | -S-CH₂-CH₂- | Altered binding and lipophilicity |

| Derivative E | -NH-CH₂-CH₂- | Increased polarity, potential for new H-bonds |

This interactive table outlines how modifications to the alkyl spacer's length and heteroatom identity could influence biological outcomes.

Modulation of the Pyridine (B92270) Nitrogen Substitution

The pyridin-4-amine moiety is fundamental to the core structure. ontosight.ai The nitrogen atom in the pyridine ring makes it a bioisostere of benzene, but with modified physicochemical properties such as improved aqueous solubility and the ability to form hydrogen bonds. nih.gov

The position of the amine group on the pyridine ring is critical. Shifting the amino group from the 4-position to the 2- or 3-position would create constitutional isomers with different dipole moments and hydrogen bonding vectors, almost certainly leading to a significant change in biological activity.

Further modifications to the pyridine nitrogen itself can also modulate activity. N-oxidation of the pyridine nitrogen to form a pyridine N-oxide introduces a highly polar functional group, which can alter solubility and interactions with the biological target. Quaternization of the pyridine nitrogen by alkylation would introduce a permanent positive charge, which could be beneficial if the target pocket contains a negatively charged amino acid residue, but would also limit the ability of the compound to cross cell membranes.

| Modification | Description | Potential Effect |

| Isomeric Scaffolds | N-(2-phenoxyethyl)pyridin-2-amine or N-(2-phenoxyethyl)pyridin-3-amine | Altered geometry and H-bonding pattern, likely reducing or changing activity. |

| N-Oxidation | Formation of N-(2-phenoxyethyl)pyridin-4-amine 1-oxide | Increased polarity, altered target interactions. |

| Quaternization | N-alkylation to form a pyridinium (B92312) salt | Introduction of a permanent positive charge, potentially enhanced binding via ionic interaction, reduced membrane permeability. |

This interactive table summarizes potential modifications to the pyridine ring and their expected impact on the molecule's properties and function.

Stereochemical Considerations and Enantiomeric Activity

While the parent compound, this compound, is achiral, chirality can be introduced by placing a substituent on the ethyl spacer. For example, the synthesis of N-(1-methyl-2-phenoxyethyl)pyridin-4-amine would create a chiral center, resulting in two enantiomers (R and S).

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological activities. This is because biological targets like enzymes and receptors are themselves chiral, and one enantiomer may fit into the binding site more effectively than the other. Therefore, if chiral derivatives are synthesized, it is essential to separate the enantiomers and test them individually. This allows for the identification of the more active enantiomer (the eutomer) and the less active one (the distomer), potentially leading to a more potent drug with a cleaner side-effect profile. QSAR models for such series would need to incorporate 3D descriptors to account for these stereochemical differences. researchgate.net

| Compound | Stereoisomer | Hypothetical Activity | Rationale |

| N-(1-methyl-2-phenoxyethyl)pyridin-4-amine | Racemic Mixture (R/S) | 100% | Combined activity of both enantiomers. |

| N-(1-methyl-2-phenoxyethyl)pyridin-4-amine | S-enantiomer | 190% | The eutomer, with a spatial arrangement that is optimal for target binding. |

| N-(1-methyl-2-phenoxyethyl)pyridin-4-amine | R-enantiomer | 10% | The distomer, with a spatial arrangement that results in poor binding. |

This interactive table provides a hypothetical example of how enantiomers of a substituted derivative could exhibit significantly different biological activities.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold hopping involves replacing the core molecular framework—in this case, the phenoxy-ethyl-amino-pyridine backbone—with a structurally distinct scaffold that maintains the spatial orientation of key pharmacophoric features. nih.govnih.gov For example, the entire structure could be replaced by a more rigid system, such as an N-(1H-pyrazol-3-yl)pyridin-2-amine, that still presents an aromatic ring and a hydrogen-bonding heterocycle at appropriate distances. nih.gov

Bioisosteric replacement is a more conservative approach that involves swapping a specific functional group for another with similar physical or chemical properties. nih.gov

Ring Bioisosteres: The phenoxy ring could be replaced with other aromatic systems like a phenyl ring with different substituents, a naphthyl ring, or a heteroaromatic ring (e.g., thiophene, benzothiazole). researchgate.net

Functional Group Bioisosteres: The ether linkage (-O-) could be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), or an amide (-C(O)NH-) to alter metabolic stability and hydrogen bonding potential.

These strategies are employed to improve potency, enhance pharmacokinetic properties, simplify synthesis, or move into novel intellectual property space. nih.gov

| Strategy | Original Fragment | Potential Replacement | Objective |

| Bioisosteric Replacement | Phenoxy Ring | Naphthyl, Quinoline, Thiophene | Explore larger or different aromatic space for improved binding. |

| Bioisosteric Replacement | Ether Linkage (-O-) | Thioether (-S-), Amide (-CONH-) | Modulate flexibility, polarity, and metabolic stability. |

| Scaffold Hopping | Phenoxy-ethyl-amino-pyridine | N-(1H-Pyrazol-3-yl)pyridin-2-amine nih.gov | Discover novel core structures with improved drug-like properties. nih.gov |

This interactive table presents examples of scaffold hopping and bioisosteric replacement strategies for the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistically significant correlation between the structural properties of a series of compounds and their biological activity. mdpi.comchemrevlett.com For derivatives of this compound, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Characterizing atomic connectivity and molecular size.

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical properties: Such as lipophilicity (LogP) and polar surface area (PSA).

3D descriptors: Related to the molecule's shape and conformation.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity (e.g., pIC₅₀). chemrevlett.com

A hypothetical QSAR equation might look like: pIC₅₀ = 0.75 * LogP - 0.05 * PSA + 1.2 * (HOMO) + 3.5

The validity and predictive power of the model are assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for internal validation. chemrevlett.com A robust and predictive QSAR model serves as a valuable tool for the rational design of more potent compounds. researchgate.net

| QSAR Model Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.91 | The model explains 91% of the variance in the activity of the training set compounds. |

| Q² (Cross-Validated R²) | 0.78 | The model has good internal predictive ability. |

| Number of Compounds | 50 | The size of the dataset used to build the model. |

| Descriptors Used | LogP, PSA, HOMO | The specific molecular properties found to be correlated with activity. |

This interactive table shows typical performance metrics for a QSAR model, indicating its statistical robustness and predictive power.

Biological Activity Profiling and Preclinical Efficacy Research

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for new antitubercular agents. Derivatives of the N-(2-phenoxyethyl)pyridin-4-amine scaffold have been investigated for their potential to address this therapeutic gap.

Studies on pyridine (B92270) analogues have demonstrated encouraging activity against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. While specific data for this compound is not extensively detailed in the reviewed literature, research on closely related pyridine derivatives provides valuable insights. For instance, certain pyridine analogues have shown potent antimycobacterial activity, with IC50 values as low as 1.5 µM against the H37Rv strain nih.gov. The in vitro activity of such compounds is a critical first step in evaluating their potential as future antitubercular drugs.

**Table 1: In Vitro Antitubercular Activity of Representative Pyridine Analogues against Drug-Sensitive *M. tuberculosis***

| Compound | Strain | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Pyridine Analogue 1 | H37Rv | - | 3.2 nih.gov |

| Pyridine Analogue 2 | H37Rv | - | 1.5 nih.gov |

Data presented is for related pyridine analogues, not this compound itself.

The activity of pyridine derivatives extends to strains of M. tuberculosis that are resistant to current first-line drugs. Research has shown that specific pyridine analogues exhibit significant activity against various drug-resistant isolates. For example, two compounds were tested against five drug-resistant isolates, including those resistant to fluoroquinolones (FQ-R), isoniazid (B1672263) (INH-R), and rifampicin (B610482) (RIF-R) nih.gov. The minimum inhibitory concentrations (MICs) for these analogues demonstrated their potential to combat resistant forms of tuberculosis, with values ranging from 1.8 µM to 190 µM depending on the specific resistant strain nih.gov. This suggests that the pyridine scaffold could be a promising starting point for the development of drugs effective against MDR-TB.

Table 2: In Vitro Antitubercular Activity of Representative Pyridine Analogues against Multidrug-Resistant M. tuberculosis Strains

| Compound | Resistant Isolate | MIC (µM) |

|---|---|---|

| Pyridine Analogue 1 | FQ-R1 | 3.2 nih.gov |

| INH-R1 | 140 nih.gov | |

| INH-R2 | 160 nih.gov | |

| RIF-R1 | 2.4 nih.gov | |

| RIF-R2 | 4.2 nih.gov | |

| Pyridine Analogue 2 | FQ-R1 | 3.3 nih.gov |

| INH-R1 | 170 nih.gov | |

| INH-R2 | 190 nih.gov | |

| RIF-R1 | 1.8 nih.gov | |

| RIF-R2 | 8.4 nih.gov |

Data presented is for related pyridine analogues, not this compound itself.

The transition from in vitro activity to in vivo efficacy is a critical hurdle in drug development. Preclinical animal models, such as mice and guinea pigs, are essential for evaluating the potential of new drug candidates in a living organism nih.govnih.gov. These models help to assess the safety, immunogenicity, and protective efficacy of novel compounds before they can be considered for human trials nih.govnih.gov. While the in vitro data for pyridine derivatives is promising, specific preclinical in vivo efficacy studies for this compound are not yet available in the public domain. Further research in relevant animal models is required to determine its therapeutic potential in a physiological setting.

Antimicrobial Activity against Bacterial Pathogens

Beyond its potential as an antitubercular agent, the broader antimicrobial spectrum of the pyridine scaffold has also been a subject of investigation.

Various pyridine derivatives have been synthesized and evaluated for their activity against Gram-positive bacteria. For instance, studies have explored the efficacy of such compounds against pathogens like Staphylococcus aureus and Bacillus subtilis nih.gov. While some pyridine-based compounds have demonstrated good antimicrobial activity against these strains, a systematic exploration of the 4-aminopiperidine (B84694) series, which shares some structural similarities, showed limited to no activity against Staphylococcus aureus nih.govresearchgate.net. Specific MIC values for this compound against a panel of Gram-positive bacteria are not yet well-documented.

Table 3: Representative Antimicrobial Activity of Pyridine Derivatives against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Thiophene-pyrazole-pyridine hybrids | Staphylococcus aureus, Bacillus subtilis | Good activity reported nih.gov |

| 4-Aminopiperidine series | Staphylococcus aureus | Inactive (>200 µM) nih.govresearchgate.net |

Data represents general findings for pyridine derivatives and related series.

The efficacy of pyridine compounds against Gram-negative bacteria has also been an area of interest. Research into thiophene-pyrazole-pyridine hybrids has indicated good activity against Escherichia coli and Salmonella typhimurium nih.gov. However, similar to the findings for Gram-positive bacteria, specific and comprehensive data on the activity of this compound against a standard panel of Gram-negative pathogens is currently lacking in the available scientific literature. Further studies are needed to fully characterize its antimicrobial spectrum.

Table 4: Representative Antimicrobial Activity of Pyridine Derivatives against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Thiophene-pyrazole-pyridine hybrids | Escherichia coli, Salmonella typhimurium | Good activity reported nih.gov |

| Mannich pyrol-pyridine bases | Escherichia coli, Salmonella typhi | Moderate activity reported nih.gov |

Data represents general findings for pyridine derivatives.

Antifungal Activity

No specific data from in vitro studies on the fungicidal efficacy of this compound could be located in the course of this review. The existing body of research on the antifungal properties of pyridine and pyrimidine (B1678525) derivatives does not include specific testing results for this particular compound. nih.govmdpi.com

Information regarding the investigation or application of this compound as an agricultural fungicide is not present in the reviewed scientific literature. Research in this area has been directed towards other aminopyrimidine derivatives, with no specific mention of this compound. mdpi.comnih.govresearchgate.netgoogle.com

Enzyme Inhibition Studies

The potential for this compound to act as an inhibitor of the α-glucosidase enzyme has not been reported in the scientific literature reviewed. While α-glucosidase inhibitors are a subject of interest in metabolic disease research, studies have focused on other classes of compounds, and no data is available for this compound. nih.govnih.gov

A review of the literature did not yield any studies concerning the inhibition of the Receptor for Advanced Glycation End Products (RAGE) by this compound. Although RAGE is a recognized therapeutic target and various inhibitors have been investigated, there is no published research to suggest that this compound has been evaluated for this activity. nih.govnih.govmdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a significant target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov The pyridin-4-amine scaffold is a core component of several known BTK inhibitors. Research into novel BTK inhibitors has explored derivatives of the thieno[3,2-c]pyridin-4-amine (B1356683) framework. In one such study, various compounds demonstrated inhibitory activities against the BTK enzyme in vitro. nih.gov For instance, a specific derivative within this class showed a potent inhibitory activity with an IC50 value of 12.8 nM. nih.gov

While direct preclinical studies on the BTK inhibitory activity of this compound are not extensively documented in publicly available literature, the presence of the pyridin-4-amine moiety suggests its potential as a scaffold for designing BTK inhibitors. Other pyridine-based compounds have shown significant BTK inhibition. For example, Orelabrutinib, which features a pyridinecarboxamide core, is a potent BTK inhibitor with an IC50 of 1.6 nM. nih.gov Similarly, Tolebrutinib, an imidazolonepyridine-based compound, exhibits an IC50 of 0.7 nM. nih.gov

Table 1: IC50 Values of Various Pyridine-Containing BTK Inhibitors

| Compound Name/Class | Core Scaffold | BTK IC50 (nM) |

|---|---|---|

| Thieno[3,2-c]pyridin-4-amine derivative | Thieno[3,2-c]pyridin-4-amine | 12.8 nih.gov |

| Orelabrutinib | Pyridinecarboxamide | 1.6 nih.gov |

| Tolebrutinib | Imidazolonepyridine | 0.7 nih.gov |

| Tirabrutinib | Purinone | 6.8 nih.gov |

Potassium Channel Modulation as a Research Tool

The 4-aminopyridine (B3432731) structure, which is the core of this compound, is well-established as a broad inhibitor of voltage-gated potassium (Kv) channels. nih.gov This inhibitory action makes 4-aminopyridine and its derivatives valuable research tools for studying the physiological roles of these channels.

4-aminopyridine has been shown to block most Kv1-Kv4 channel subtypes. nih.gov However, its effect on Kv7 channels, which are important regulators of vascular tone, has been found to be more complex. Studies have shown that 4-aminopyridine can actually enhance the current mediated by Kv7.4 channels, while not affecting Kv7.5 currents. nih.gov This selective modulation allows researchers to differentiate between the functions of various potassium channel subtypes. In rat mesenteric arteries, 4-aminopyridine has been observed to cause relaxation by enhancing the activity of Kv7.4 and large-conductance calcium-activated potassium (BKCa) channels. nih.gov Furthermore, 4-aminopyridine is known to inhibit inward Na+ currents in rat cerebellar granule cells, demonstrating its utility in studying multiple ion channels. nih.gov The blocking of potassium channels by 4-aminopyridine can induce epileptiform activity in vitro, a property that is utilized to test the efficacy of anticonvulsant drugs. nih.gov

Other Investigated Biological Activities (Preclinical, non-human)

The anti-inflammatory potential of compounds containing the 4-aminopyridine moiety has been investigated. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are structurally related, have been evaluated for their ability to activate the NRF2 pathway, a key regulator of anti-inflammatory responses. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells, these compounds were found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Certain derivatives demonstrated significant NO inhibition, with some compounds showing an inhibition of over 80%. nih.gov

Furthermore, pyridazine (B1198779) derivatives have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, a key target in anti-inflammatory drug development. nih.gov Some of these compounds exhibited potent and selective COX-2 inhibition with IC50 values as low as 0.18 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.35 µM). nih.gov

The pyridine scaffold is present in numerous compounds that have been investigated for their anticancer and antiproliferative properties. While specific data for this compound is limited, research on related structures provides insight into the potential of this chemical class.

Thieno[2,3-d]pyrimidine derivatives containing a 4-amino group have been synthesized and tested against various cancer cell lines. nih.gov For example, certain compounds showed high antiproliferative activity against MCF-7 breast cancer cells, with IC50 values in the nanomolar range (e.g., 0.013 µM and 0.023 µM). nih.gov In another study, amino acid conjugates of aminopyridine were evaluated against ovarian cancer cell lines, with one of the most active compounds showing an IC50 value of 15.57 µM in the parent cell line and 11.52 µM in a cisplatin-resistant cell line. nih.gov

Newly synthesized thienopyrimidine/sulfonamide hybrids also demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting IC50 values ranging from 4.45 µM to 9.74 µM. nih.gov

Table 2: In Vitro Antiproliferative Activity of Various Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 0.013 nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 0.023 nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 0.056 nih.gov |

| Aminopyridine-amino acid conjugate | A2780 (ovarian) | 15.57 nih.gov |

| Aminopyridine-amino acid conjugate | A2780CISR (ovarian) | 11.52 nih.gov |

| Thienopyrimidine/sulfonamide hybrid | MCF-7 | 9.74 nih.gov |

The antioxidant potential of various pyridine derivatives has been explored through different in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In a study of aminothiazole and aminopyridine derivatives, several compounds with significant antioxidant potential were identified, which then underwent further testing for anticancer activity. nih.gov While specific quantitative data for this compound is not available, the general antioxidant capacity of the pyridine class of compounds is recognized.

The 4-aminopyridine core is a known convulsant agent due to its potassium channel blocking effects, which makes it a useful tool in the screening of potential anticonvulsant drugs. nih.gov The ability of a test compound to counteract the epileptiform activity induced by 4-aminopyridine in vitro can indicate its anticonvulsant potential. nih.gov

Studies on derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine have been conducted to assess their anticonvulsant activity in models such as pentylenetetrazole-induced seizures in rats. researchgate.net A lead compound from this series was found to prevent lethality, reduce the number and severity of seizures, and increase the latency period. researchgate.net While these findings are not directly on this compound, they highlight the potential for anticonvulsant activity within the broader class of amino-pyrimidine and related structures.

Due to a lack of available scientific research specifically investigating the antidepressant and anxiolytic potential of the chemical compound this compound, this article cannot be generated.

Extensive searches for preclinical efficacy research and biological activity profiling related to the antidepressant and anxiolytic properties of this compound did not yield any specific studies, data, or detailed research findings. The scientific literature does not appear to contain information on this particular compound within the requested therapeutic context.

Therefore, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

Extensive literature searches did not yield specific studies identifying and validating the molecular targets of N-(2-phenoxyethyl)pyridin-4-amine. The following subsections detail the lack of available information regarding its interaction with specific biological molecules.

Mycobacterium tuberculosis QcrB Targeting

There is no publicly available scientific literature or data to suggest that this compound targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. Research on QcrB inhibitors has identified other chemical scaffolds, such as 4-amino-thieno[2,3-d]pyrimidines, as potent inhibitors of this enzyme, but this compound is not mentioned in this context.

Mycobacterium tuberculosis InhA Targeting

Similarly, no research findings were identified that link this compound to the inhibition of the InhA enzyme in Mycobacterium tuberculosis. While InhA is a validated target for antitubercular drugs, the activity of this compound against this enzyme has not been reported in the reviewed literature.

Potassium Ion Channel Modulation (as a research tool)

The potential for this compound to act as a modulator of potassium ion channels has not been specifically investigated in the available scientific literature. While some related pyridine-containing compounds are known to interact with potassium channels, no direct evidence or studies were found to characterize the effect of this compound on any specific type of potassium ion channel.

Cellular Pathway Elucidation

No studies were found that elucidate the specific cellular pathways modulated by this compound. Consequently, there is no information on how this compound may affect cellular signaling, metabolic, or other biological pathways.

Receptor Binding and Ligand-Receptor Interactions

Detailed information regarding the receptor binding profile and specific ligand-receptor interactions of this compound is not available in the public domain. There are no published studies that have characterized its binding affinity or interaction with any specific biological receptor.

Computational and Theoretical Studies

Molecular Docking for Ligand-Target Interactions

A comprehensive search of scientific literature and databases did not yield specific molecular docking studies for N-(2-phenoxyethyl)pyridin-4-amine. Such studies are crucial for predicting the binding orientation and affinity of a ligand to a protein target. While research exists for derivatives of 4-aminopyridine (B3432731) and other related pyridine (B92270) compounds, data detailing the specific interactions, binding energies, or target residues for this compound are not publicly available at this time.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

There are no specific, publicly available quantum chemical calculation studies, such as those using Density Functional Theory (DFT), for this compound. DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. These analyses provide insights into parameters like HOMO-LUMO energy gaps and molecular electrostatic potential, which are fundamental to predicting chemical behavior. However, such theoretical investigations for this particular compound have not been reported in the accessible literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Specific molecular dynamics (MD) simulation studies for this compound are not found in the current body of scientific literature. MD simulations are a powerful tool for analyzing the conformational flexibility of a molecule and the stability of its interactions with biological targets over time. While MD simulations have been performed on various pyridine derivatives to understand their dynamic behavior, dedicated studies on this compound are not available.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

A detailed in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not available in published research. Computational ADME predictions are vital in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. Although general ADME prediction tools exist, specific and validated computational studies for this compound have not been reported.

Pharmacophore Modeling and Virtual Screening

There is no evidence in the scientific literature of pharmacophore models developed based on this compound, nor have there been reports of its use in virtual screening campaigns. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, which can then be used to screen large compound libraries for molecules with similar features. Such studies have not been documented for this specific compound.

Chemical Modifications and Analogue Synthesis for Enhanced Biological Activity

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a powerful platform for the rapid synthesis of a large number of derivatives of a lead compound, such as N-(2-phenoxyethyl)pyridin-4-amine. This high-throughput approach allows for the systematic exploration of the chemical space around the core scaffold to identify analogues with improved potency, selectivity, or pharmacokinetic properties.

A hypothetical combinatorial library for this compound could be constructed by varying the phenoxy and pyridine (B92270) moieties. For instance, a library of amides can be generated by acylating the 4-amino group of the pyridine ring with a diverse set of carboxylic acids. Similarly, variations in the phenoxy group can be introduced by using a range of substituted phenols in the initial synthesis.

The synthesis could be performed on a solid support to facilitate purification. For example, 4-aminopyridine (B3432731) could be attached to a resin, followed by N-alkylation with a variety of 2-aryloxyethyl halides. Subsequent cleavage from the resin would yield the desired library of N-(2-aryloxyethyl)pyridin-4-amine analogues.

Table 1: Hypothetical Combinatorial Library of this compound Analogues

| Compound ID | Pyridine Ring Modification | Phenoxy Ring Substituent | Linker Modification |

| N-PE-P-001 | 4-amino (unmodified) | Unsubstituted | Ethylene (B1197577) (unmodified) |

| N-PE-P-002 | 4-acetylamino | Unsubstituted | Ethylene (unmodified) |

| N-PE-P-003 | 4-benzoylamino | Unsubstituted | Ethylene (unmodified) |

| N-PE-P-004 | 4-amino (unmodified) | 4-fluoro | Ethylene (unmodified) |

| N-PE-P-005 | 4-amino (unmodified) | 4-chloro | Ethylene (unmodified) |

| N-PE-P-006 | 4-amino (unmodified) | 4-methoxy | Ethylene (unmodified) |

| N-PE-P-007 | 4-acetylamino | 4-fluoro | Ethylene (unmodified) |

| N-PE-P-008 | 4-acetylamino | 4-chloro | Ethylene (unmodified) |

This table is a representation of a potential combinatorial library and is for illustrative purposes.

Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) is a rational approach to drug discovery that involves identifying small chemical fragments that bind weakly to a biological target. These fragments are then optimized and linked together to produce a high-affinity lead compound.

In the context of this compound, the molecule can be dissected into three key fragments:

The 4-aminopyridine fragment: This is a common motif in medicinal chemistry and is known to interact with various biological targets.

The phenoxy fragment: This lipophilic group can be involved in van der Waals interactions and can be modified to improve binding affinity and pharmacokinetic properties.

The ethyl linker: The linker connects the pyridine and phenoxy fragments and its length and flexibility can be crucial for optimal orientation of the binding motifs.

Using FBDD, these fragments could be individually screened for binding to a target of interest. Once a binding fragment is identified, its binding mode can be determined using biophysical techniques such as X-ray crystallography or NMR spectroscopy. This structural information can then guide the optimization of the fragment and its elaboration into a more potent molecule by growing the fragment or by linking it with other fragments.

Table 2: Fragment Analysis of this compound for FBDD

| Fragment | Potential Interactions | Possible Modifications for Optimization |

| 4-Aminopyridine | Hydrogen bonding, pi-stacking | Introduction of substituents on the pyridine ring, replacement with other nitrogen-containing heterocycles. |

| Phenoxy | Hydrophobic interactions, pi-stacking | Introduction of electron-donating or electron-withdrawing groups, replacement with other aromatic or heteroaromatic rings. |

| Ethyl Linker | Conformational flexibility | Variation of linker length (e.g., propyl, butyl), introduction of rigidity (e.g., cyclopropyl), or heteroatoms (e.g., ether, amide). |

This table outlines a theoretical application of FBDD principles to the scaffold of this compound.

Prodrug Strategies for Improved Delivery (Theoretical aspects)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. mdpi.com This approach can be used to improve various properties of a drug, such as solubility, permeability, stability, and targeted delivery. mdpi.commdpi.com For this compound, several theoretical prodrug strategies could be employed to enhance its delivery.

Given the presence of a primary amino group on the pyridine ring, common prodrug approaches for amines can be considered. researchgate.net These include the formation of amides, carbamates, and N-acyloxyalkyl derivatives. researchgate.net For instance, acylation of the 4-amino group with an amino acid could potentially utilize amino acid transporters for improved absorption. mdpi.com

Another strategy could involve the N-oxidation of the pyridine nitrogen. nih.gov The resulting N-oxide could exhibit altered solubility and be reduced back to the active parent compound in specific physiological environments, such as hypoxic conditions found in some tumors. nih.gov

Table 3: Theoretical Prodrug Strategies for this compound

| Prodrug Type | Modifying Group | Potential Activation Mechanism | Potential Advantage |

| Amide | Amino acid (e.g., valine) | Amidase, Peptidase | Improved absorption via amino acid transporters. mdpi.com |

| Carbamate | Alkoxycarbonyl | Esterase | Controlled release of the parent drug. |

| N-Acyloxyalkyl | Acyloxymethyl | Esterase | Enhanced lipophilicity and passive diffusion. |

| N-Oxide | Oxygen | Reductase (e.g., Cytochrome P450) | Altered solubility, potential for hypoxia-activated release. nih.gov |

This table presents theoretical prodrug strategies based on general principles of prodrug design for amines.

Heterocyclic Ring System Modifications and Their Effect on Activity

Modification of the heterocyclic ring system is a cornerstone of medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, altering the pyridine ring can significantly impact its electronic properties, basicity, and ability to form key interactions with a biological target.

One approach is the introduction of substituents onto the pyridine ring. Depending on their position and electronic nature (electron-donating or electron-withdrawing), these substituents can modulate the pKa of the pyridine nitrogen and the amino group, which can be critical for target binding. researchgate.net

A more profound modification involves replacing the pyridine ring with other heterocyclic systems. This scaffold hopping approach can lead to the discovery of novel intellectual property and improved drug-like properties. nih.gov For example, replacing the pyridine with a pyrimidine (B1678525) ring could introduce an additional nitrogen atom, altering the hydrogen bonding capacity of the molecule. nih.gov Other potential isosteres for the 4-aminopyridine moiety include pyrazole, imidazole, or triazole systems. nih.govresearchgate.net

The biological evaluation of such analogues is essential to determine the impact of these modifications. For instance, studies on related 2-aminopyridine (B139424) and 4-phenoxypyridine (B1584201) derivatives have shown that such changes can significantly influence their activity as kinase inhibitors or other biological agents. nih.govnih.gov

Table 4: Potential Heterocyclic Ring Modifications of this compound and Their Rationale

| Original Heterocycle | Modified Heterocycle | Rationale for Modification | Potential Impact on Activity |

| Pyridin-4-amine | 2-Substituted-pyridin-4-amine | Modulate basicity and steric interactions. | Altered binding affinity and selectivity. |

| Pyridin-4-amine | Pyrimidin-4-amine | Introduce an additional hydrogen bond acceptor. | Change in binding mode and potency. |

| Pyridin-4-amine | Pyrazol-4-amine | Alter the electronic distribution and vector of the amino group. | Novel interactions with the target, potential for improved selectivity. |

| Pyridin-4-amine | 1H-Pyrrolo[2,3-b]pyridin-4-amine | Increase structural complexity and potential for additional interactions. | Enhanced binding affinity through new interactions. nih.gov |

This table provides a theoretical exploration of heterocyclic ring modifications based on established medicinal chemistry principles.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for the Scaffold

While initial research may have identified specific activities for the N-(2-phenoxyethyl)pyridin-4-amine scaffold, its full biological potential remains largely untapped. Future investigations should prioritize the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover novel mechanisms of action. This broad-based approach, moving beyond a single target, could reveal unexpected therapeutic opportunities.

Key strategies would include:

High-Throughput Screening (HTS): Testing the compound against large, diverse libraries of enzymes, receptors, and ion channels to identify new molecular interactions.

Chemical Proteomics: Employing techniques like affinity chromatography-mass spectrometry to isolate and identify proteins that directly bind to the this compound scaffold within a cellular environment. mdpi.com

Phenotypic Screening: Assessing the compound's effects on whole cells or organisms to identify desirable physiological outcomes, with subsequent target deconvolution to understand the underlying mechanism.

The pyridine (B92270) and aminopyridine cores are known to interact with a wide range of enzymes and receptors, suggesting that derivatives of this scaffold could exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and antiproliferative properties. rsc.orgnih.gov The discovery of novel targets would significantly expand the potential applications of this chemical series into new and unforeseen therapeutic areas. rsc.org

Development of Advanced Synthetic Methodologies for Scalability

The transition of a promising compound from a laboratory curiosity to a viable therapeutic candidate hinges on the ability to produce it efficiently and economically on a large scale. Future research must therefore focus on developing advanced synthetic methodologies for this compound and its analogues.

Priorities in this area include:

Green Chemistry: Implementing principles that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

Modern Synthetic Technologies: Exploring the use of flow chemistry, which can offer superior control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing. numberanalytics.com Additionally, catalytic methods, such as C-H activation or reductive amination, could provide more direct and efficient routes to N-aryl piperidines and related structures. nih.govnih.gov

Recent advances in the C4-selective arylation of pyridines using N-aminopyridinium salts offer a mild and highly selective method that could be adapted for streamlined synthesis without the need for catalysts or oxidants. frontiersin.org Such innovations are crucial for making the large-scale production of these compounds feasible for advanced preclinical and clinical studies.

Multi-Omics Approaches to Understand Compound Effects

To build a comprehensive, systems-level understanding of how this compound affects biological systems, the integration of multiple "omics" technologies is essential. thermofisher.com This approach provides a holistic view of the molecular changes induced by the compound, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers of response. frontlinegenomics.com

A multi-omics strategy would typically involve:

Transcriptomics: Analyzing changes in gene expression (RNA levels) to identify the cellular pathways and genetic circuits modulated by the compound. nih.govyoutube.com

Proteomics: Measuring changes in protein abundance and post-translational modifications to understand the compound's impact on cellular machinery and signaling networks. nih.gov

Metabolomics: Profiling low-molecular-weight metabolites to capture the functional output of cellular metabolism and identify enzymatic pathways affected by the compound. youtube.com

By integrating these data layers, researchers can construct detailed molecular networks that illuminate the compound's full biological impact. nih.gov This is particularly valuable for identifying not only the intended effects but also any unintended interactions, which is critical for predicting both efficacy and potential toxicity long before clinical trials. mdpi.comthermofisher.com

Design of Highly Selective and Potent Analogues for Specific Biological Functions

Building on initial findings, a key objective is the rational design of next-generation analogues with superior potency and selectivity for specific biological targets. This involves a synergistic combination of computational modeling and medicinal chemistry to refine the molecular structure of the this compound scaffold.

This iterative process includes:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds to understand how specific structural modifications influence biological activity. Studies on other 4-aminopyridine (B3432731) derivatives have shown that small substitutions on the pyridine ring can dramatically alter potency. nih.gov

Computational Chemistry: Using molecular docking and dynamic simulations to predict how different analogues will bind to a target protein, allowing for the in-silico screening of virtual compounds before committing to their synthesis.

Pharmacophore Modeling: Identifying the key structural features essential for biological activity to guide the design of novel molecules with optimized properties.

The goal is to enhance the affinity for the desired target while minimizing interactions with other proteins, a critical step in developing safer and more effective medicines. The diverse biological activities reported for pyridine derivatives suggest that targeted modifications can fine-tune the function of the this compound scaffold for a range of therapeutic purposes. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating nearly every phase of drug discovery and development. nih.govmdpi.com For the this compound scaffold, these technologies offer powerful tools to expedite the discovery of new drug candidates.

Key applications of AI/ML include:

Predictive Modeling: Training ML algorithms on existing experimental data to predict the biological activity, physicochemical properties, and potential toxicity of novel, unsynthesized analogues. nih.govmdpi.com This allows researchers to prioritize the most promising compounds for synthesis and testing.

Virtual Screening: Using deep learning models to rapidly screen massive virtual libraries of compounds to identify those with a high likelihood of interacting with a specific biological target. mdpi.com

De Novo Drug Design: Employing generative AI models, such as generative adversarial networks (GANs), to design entirely new molecules that are optimized for specific properties like target affinity and drug-likeness. nih.gov

Data Analysis: Analyzing complex datasets from multi-omics studies to identify hidden patterns, new drug targets, and predictive biomarkers that might be missed by traditional methods. mdpi.com

By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly shortened, reducing the time and cost associated with bringing a new drug to the clinic. jsr.org

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Purification : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >99% purity .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 6.8–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 243.2) and fragmentation patterns .

- HPLC-DAD : Monitor purity with a C18 column (λ = 254 nm), retention time ~8.2 min .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL .

Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy .

- Basis sets : Apply 6-311G++(d,p) for geometry optimization and vibrational frequency analysis .

- Reactivity insights : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen shows high electron density (HOMO ≈ −6.2 eV) .

Validation : Compare computed IR spectra with experimental data to confirm conformational stability .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

- Absorption corrections : Apply empirical spherical harmonic models (e.g., Blessing’s method) to address anisotropic diffraction artifacts .

- Hydrogen bonding analysis : Use Mercury software to validate intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π discrepancies) .

- Validation metrics : Check R-factor convergence (<5%) and electron density residuals (Δρ < 0.3 e/ų) .

Case study : In zirconium sulfophenylphosphonate intercalation studies, molecular dynamics simulations reconciled experimental vs. calculated interlayer spacing (Δ < 0.2 Å) .

Advanced: What strategies are effective for analyzing the biological activity and selectivity of this compound analogs?

Answer:

- Receptor binding assays : Use radioligand displacement (e.g., ³H-adenosine for A2B receptor affinity, IC₅₀ < 100 nM) .

- Selectivity profiling : Screen against related receptors (A₁, A₃) to identify off-target effects. For example, a 50-fold selectivity for A2B over A₁ was achieved via pyrimidine substitution .

- Pharmacokinetics : Conduct in vitro metabolic stability tests (e.g., liver microsomes, t₁/₂ > 60 min) .

Advanced: What are best practices for studying the intercalation of this compound in layered materials?

Answer:

- Experimental design :

- Computational modeling :

Key finding : Methyl derivatives exhibit tilted orientations (≈45°), reducing steric strain vs. nitro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.